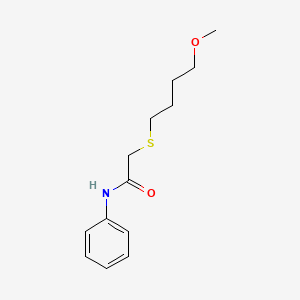
2-(4-methoxybutylsulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybutylsulfanyl)-N-phenylacetamide is an organic compound that features a phenylacetamide core with a 4-methoxybutylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybutylsulfanyl)-N-phenylacetamide typically involves the reaction of N-phenylacetamide with 4-methoxybutylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybutylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methoxybutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxybutylsulfanyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methoxybutylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxybutylsulfanyl)-N-phenylacetamide is unique due to the presence of both a methoxybutylsulfanyl group and a phenylacetamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methoxybutylsulfanyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-16-9-5-6-10-17-11-13(15)14-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSRPEFLUJUNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCSCC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]-N-phenylacetamide](/img/structure/B6708219.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6708221.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(1-methylsulfanylpropan-2-yl)urea](/img/structure/B6708225.png)
![N-[2-(2,4-difluorophenoxy)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708230.png)
![3-methylsulfonyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6708234.png)
![methyl (3S,4S)-3,4-dimethyl-1-[2-(5-methyl-1,3-thiazol-2-yl)ethylcarbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708242.png)
![2-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N-(2-fluoroethyl)propanamide](/img/structure/B6708245.png)
![3-methylsulfonyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B6708247.png)
![N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6708263.png)
![methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708268.png)
![3-methylsulfonyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6708290.png)
![N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708297.png)
![1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)
![1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea](/img/structure/B6708307.png)
